molecular formula C20H29N7O4 B2857477 Ethyl 4-[2-(1,3,6,7-tetramethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-8-yl)ethyl]piperazinecarboxylate CAS No. 919019-55-9

Ethyl 4-[2-(1,3,6,7-tetramethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-8-yl)ethyl]piperazinecarboxylate

Cat. No. B2857477
M. Wt: 431.497
InChI Key: CHPKPSCHBGOEQG-UHFFFAOYSA-N
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Description

Ethyl 4-[2-(1,3,6,7-tetramethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]p urin-8-yl)ethyl]piperazinecarboxylate is a useful research compound. Its molecular formula is C20H29N7O4 and its molecular weight is 431.497. The purity is usually 95%.
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Scientific Research Applications

Synthesis Techniques

One of the notable applications of similar compounds involves efficient synthesis methods. For instance, a domino three-component process utilizing an aza-Wittig reaction/heterocyclisation enabled the synthesis of 1,4-bis[6,9-dihydro-6-oxo-9-phenyl-1H-purin-2-yl]piperazines. This method is highlighted for its simplicity and efficiency in yielding desired products in good yields, indicating a potential pathway for the synthesis of complex compounds like Ethyl 4-[2-(1,3,6,7-tetramethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ethyl]piperazinecarboxylate (Fang, Cheng, & Fang, 2012).

Biological Activities

The compound and its derivatives have been explored for their biological activities. Research into Ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which contain structural elements similar to Ethyl 4-[2-(1,3,6,7-tetramethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ethyl]piperazinecarboxylate, has shown antimicrobial, antilipase, and antiurease activities. These findings suggest the potential for these compounds to serve as bases for developing therapeutic agents (Başoğlu, Ulker, Alpay‐Karaoglu, & Demirbas, 2013).

Antimicrobial and Antimycobacterial Activities

Further research into the derivatives of Ethyl 4-[2-(1,3,6,7-tetramethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ethyl]piperazinecarboxylate revealed their antimicrobial properties. Specifically, novel imidazo[1,2-a]pyridine-3-carboxamide derivatives bearing a variety of linkers showed significant activity against drug-sensitive/resistant MTB strains. This highlights the compound's relevance in the development of new antimicrobial agents, offering a promising direction for further research (Lv et al., 2017).

Crystal Structure Analysis

The crystal structure analysis of related compounds, such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, has provided insights into the molecular conformation and interactions critical for understanding the chemical behavior and potential reactivity of Ethyl 4-[2-(1,3,6,7-tetramethyl-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-8-yl)ethyl]piperazinecarboxylate. Such structural analyses are fundamental for guiding synthesis and application in medicinal chemistry (Faizi, Ahmad, & Golenya, 2016).

properties

IUPAC Name

ethyl 4-[2-(2,4,7,8-tetramethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)ethyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N7O4/c1-6-31-20(30)25-10-7-24(8-11-25)9-12-26-13(2)14(3)27-15-16(21-18(26)27)22(4)19(29)23(5)17(15)28/h6-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHPKPSCHBGOEQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)CCN2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N7O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16626729

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